2-Amino-3-chloro-5-iodobenzoic acid
Overview
Description
2-Amino-3-chloro-5-iodobenzoic acid is a chemical compound with the molecular formula C7H5ClINO2 . It is used in a wide range of medical and industrial applications, as well as in human and animal nutrition products such as pharmaceutical intermediates and polarizing films for Liquid Crystal Display (LCD) chemicals .
Synthesis Analysis
The synthesis of 2-chloro-5-iodobenzoic acid can be achieved by subjecting methyl 2-aminobenzoate to iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . This method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) .Chemical Reactions Analysis
The synthesis of 2-iodobenzoic acid via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs . One of its most common uses is as a precursor for the preparation of IBX and Dess–Martin periodinane, both used as mild oxidants .Physical and Chemical Properties Analysis
The physical form of this compound is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Chloranthraniliprole: 2-Amino-3-methylbenzoic acid, a related compound, was used as a precursor in the synthesis of Chloranthraniliprole, a pesticide. This process involved several steps, including hydrogenation, chlorination, and aminolysis, demonstrating the compound's utility in complex chemical synthesis (Zheng Jian-hong, 2012).
Chemical Reactions and Properties
- Palladium-catalysed Carbonylation: 2-Iodoaniline derivatives, closely related to 2-Amino-3-chloro-5-iodobenzoic acid, were used as substrates in palladium-catalysed carbonylation, demonstrating their reactivity in synthesizing complex organic compounds (P. Ács et al., 2006).
Applications in Antibiotic Biosynthesis
- Synthesis of Chlorinated Analogues for Antibiotic Research: Chlorinated derivatives of 3-amino-5-hydroxybenzoic acid, a structurally similar compound, were prepared for studies in antibiotic biosynthesis, highlighting the relevance of such chlorinated compounds in developing pharmaceuticals (A. Becker, 1984).
Photodecomposition Studies
- Photodecomposition of Chlorobenzoic Acids: Research on chlorobenzoic acids, which are structurally related to this compound, examined their photodecomposition under ultraviolet irradiation, providing insights into their environmental behavior and degradation processes (D. Crosby & E. Leitis, 1969).
Molecular Cocrystals Research
- Formation of Molecular Cocrystals: Studies on molecular cocrystals involving amino-substituted benzoic acids, which are structurally similar to this compound, demonstrate the compound's potential in forming complex molecular structures, useful in materials science and drug development (D. Lynch et al., 1997).
Biological Activity Analysis
- Biological Activity of Metal Complexes: Complexes of metals with 2-aminobenzoic acid and its chlorinated derivatives have been synthesized and analyzed for their structural characteristics and biological activities, showing the compound's relevance in bioinorganic chemistry (A. Essawy et al., 2014).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-amino-3-chloro-5-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCKORLNNQYXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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